![molecular formula C16H20FNS2 B14396983 1-[2-(1,3-Dithian-2-ylidene)-2-(4-fluorophenyl)ethyl]pyrrolidine CAS No. 89864-22-2](/img/structure/B14396983.png)
1-[2-(1,3-Dithian-2-ylidene)-2-(4-fluorophenyl)ethyl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(1,3-Dithian-2-ylidene)-2-(4-fluorophenyl)ethyl]pyrrolidine is a complex organic compound with the molecular formula C16H20FNS2. This compound features a unique structure that includes a pyrrolidine ring, a 1,3-dithiane moiety, and a fluorophenyl group. It is known for its diverse applications in various fields of scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(1,3-Dithian-2-ylidene)-2-(4-fluorophenyl)ethyl]pyrrolidine typically involves the reaction of 1,3-propanedithiol with a carbonyl compound in the presence of a Lewis acid catalyst. This reaction forms the 1,3-dithiane ring. The fluorophenyl group is introduced through a subsequent reaction with a fluorinated benzene derivative .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-[2-(1,3-Dithian-2-ylidene)-2-(4-fluorophenyl)ethyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The dithiane moiety can be oxidized using reagents like KMnO4 or OsO4.
Reduction: Reduction reactions can be carried out using agents such as LiAlH4 or NaBH4.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: LiAlH4, NaBH4
Substitution: Various nucleophiles like RLi, RMgX, and RCuLi.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or alcohols .
Aplicaciones Científicas De Investigación
1-[2-(1,3-Dithian-2-ylidene)-2-(4-fluorophenyl)ethyl]pyrrolidine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-[2-(1,3-Dithian-2-ylidene)-2-(4-fluorophenyl)ethyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The dithiane moiety can act as a nucleophile, participating in various chemical reactions. The fluorophenyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis .
Comparación Con Compuestos Similares
1,3-Dithiane: A simpler analog used as a protecting group for carbonyl compounds.
1,3-Dithiolane: Another related compound with similar chemical properties.
Fluorophenyl derivatives: Compounds containing the fluorophenyl group, known for their stability and reactivity.
Uniqueness: 1-[2-(1,3-Dithian-2-ylidene)-2-(4-fluorophenyl)ethyl]pyrrolidine stands out due to its unique combination of a dithiane moiety and a fluorophenyl group. This combination imparts distinct chemical properties, making it a versatile compound in various applications .
Propiedades
Número CAS |
89864-22-2 |
|---|---|
Fórmula molecular |
C16H20FNS2 |
Peso molecular |
309.5 g/mol |
Nombre IUPAC |
1-[2-(1,3-dithian-2-ylidene)-2-(4-fluorophenyl)ethyl]pyrrolidine |
InChI |
InChI=1S/C16H20FNS2/c17-14-6-4-13(5-7-14)15(12-18-8-1-2-9-18)16-19-10-3-11-20-16/h4-7H,1-3,8-12H2 |
Clave InChI |
SYTCQJOGGMISKV-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CC(=C2SCCCS2)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(4-Methylphenyl)-1,2,4-thiadiazol-5-yl]propan-2-one](/img/structure/B14396910.png)
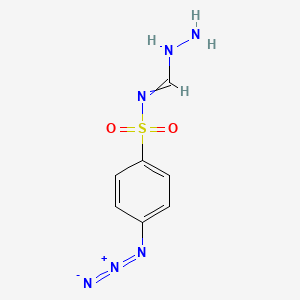

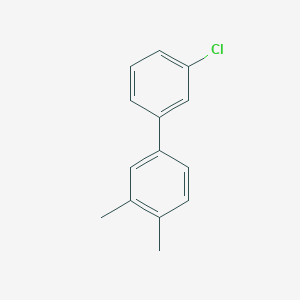
![3,3'-[(E)-Diazenediyl]bis(9-methyl-9H-carbazole)](/img/structure/B14396953.png)

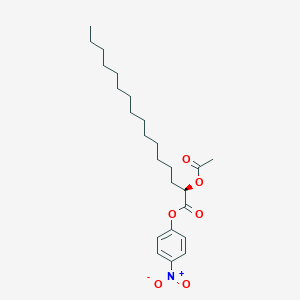
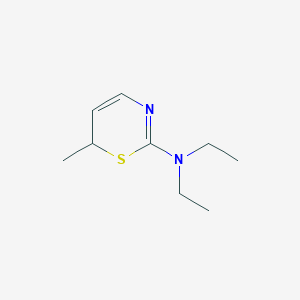
![4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B14396978.png)
![2,6-Bis(2-methoxyphenyl)bicyclo[5.2.1]decane-4,10-dione](/img/structure/B14396982.png)
![N-Butyl-N'-[6-(morpholin-4-yl)pyridazin-3-yl]urea](/img/structure/B14396989.png)
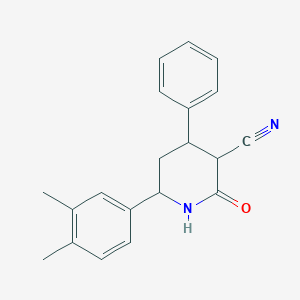
![2-Chloro-N-(2,6-diethylphenyl)-N-[1-(2-fluorophenyl)ethyl]acetamide](/img/structure/B14397013.png)

